Cas no 61394-51-2 (4-Nitroindolin-2-one)

4-Nitroindolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-Nitroindolin-2-one
- 4-nitro-1,3-dihydroindol-2-one
- 4-Nitrooxindole
- 4-Nitro-1,3-dihydro-2H-indol-2-one
- 4-NITRO-2-OXINDOLE
- 4-nitro-oxindole
- RD-0165
- 1,3-Dihydro-4-nitro-2H-indol-2-one
- 4-Nitro-2-indolinone
- 2H-Indol-2-one, 1,3-dihydro-4-nitro-
- Q-102638
- AMY25882
- CS-0050793
- DTXSID60616803
- 4-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
- AS-38878
- ZNBQKWDTXBXIID-UHFFFAOYSA-N
- SCHEMBL260802
- DA-04412
- 4-Nitrooxidole
- PB13172
- 61394-51-2
- A868716
- MFCD09835635
- AC-27823
- AKOS006327700
- SY097604
-
- MDL: MFCD09835635
- インチ: InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11)
- InChIKey: ZNBQKWDTXBXIID-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(C1)C(=CC=C2)[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 178.03800
- どういたいしつりょう: 178.03784206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.449
- PSA: 74.92000
- LogP: 1.75060
4-Nitroindolin-2-one セキュリティ情報
4-Nitroindolin-2-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
4-Nitroindolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB447635-1 g |
4-Nitroindolin-2-one, 95%; . |
61394-51-2 | 95% | 1g |
€306.50 | 2023-06-15 | |
TRC | N497650-500mg |
4-Nitroindolin-2-one |
61394-51-2 | 500mg |
$339.00 | 2023-05-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010208-10G |
4-nitroindolin-2-one |
61394-51-2 | 97% | 10g |
¥ 5,121.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121433-250mg |
4-Nitroindolin-2-one |
61394-51-2 | 97% | 250mg |
¥408.00 | 2024-05-06 | |
eNovation Chemicals LLC | D916523-1g |
4-Nitro-2-indolinone |
61394-51-2 | 95% | 1g |
$515 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121433-10g |
4-Nitroindolin-2-one |
61394-51-2 | 97% | 10g |
¥7655.00 | 2024-05-06 | |
TRC | N497650-250mg |
4-Nitroindolin-2-one |
61394-51-2 | 250mg |
$230.00 | 2023-05-17 | ||
Chemenu | CM108311-1g |
4-nitro-2,3-dihydro-1H-indol-2-one |
61394-51-2 | 95% | 1g |
$344 | 2021-08-06 | |
ChemScence | CS-0050793-100mg |
4-Nitroindolin-2-one |
61394-51-2 | ≥97.0% | 100mg |
$52.0 | 2022-04-27 | |
Alichem | A199008162-250mg |
4-Nitroindolin-2-one |
61394-51-2 | 95% | 250mg |
$212.93 | 2023-09-01 |
4-Nitroindolin-2-one 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
4-Nitroindolin-2-oneに関する追加情報
Introduction to 4-Nitroindolin-2-one (CAS No: 61394-51-2)
4-Nitroindolin-2-one, identified by the Chemical Abstracts Service registry number CAS No 61394-51-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic nitro compound has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The nitro and lactam functional groups present in its molecular structure contribute to its reactivity, making it a valuable intermediate in synthesizing more complex molecules.
The chemical structure of 4-Nitroindolin-2-one consists of an indole ring substituted with a nitro group at the 4-position and a lactam ring at the 2-position. This configuration imparts unique electronic and steric properties, enabling its use in various synthetic pathways. The presence of the nitro group allows for further functionalization through reduction or nucleophilic substitution, while the lactam moiety can participate in condensation reactions, forming amides or peptides.
In recent years, 4-Nitroindolin-2-one has been explored as a key intermediate in the development of bioactive molecules. Its indole scaffold is a common motif in natural products and pharmaceuticals, contributing to its biological relevance. Researchers have leveraged this compound to synthesize derivatives with potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group's ability to undergo reduction to an amine provides a straightforward route to introduce amine functionalities, which are crucial for drug design.
One of the most compelling aspects of 4-Nitroindolin-2-one is its role in constructing more complex heterocyclic systems. For instance, it can serve as a precursor for tetrahydroquinolines and benzodiazepines through strategic cyclization reactions. These derivatives have shown promise in preclinical studies as modulators of neurological pathways. The versatility of 4-Nitroindolin-2-one makes it an indispensable tool for medicinal chemists seeking to develop novel pharmacophores.
The synthesis of 4-Nitroindolin-2-one typically involves the nitration of indole derivatives followed by intramolecular cyclization. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making the compound more accessible for research purposes. Modern techniques such as flow chemistry and catalytic hydrogenation have further refined its production, allowing for higher yields and purities.
Recent studies have highlighted the utility of 4-Nitroindolin-2-one in fragment-based drug discovery. Its structural features make it an ideal candidate for generating libraries of compounds that can be screened for biological activity. By modifying substituents on the indole ring or introducing different functional groups, researchers can explore a wide spectrum of chemical space. This approach has led to the identification of several hits with promising pharmacological profiles.
The pharmacological potential of derivatives of 4-Nitroindolin-2-one has been investigated across multiple therapeutic areas. For example, modifications at the 5-position of the indole ring have yielded compounds with anti-proliferative effects on certain cancer cell lines. Additionally, derivatives with enhanced solubility have been developed to improve oral bioavailability. These efforts underscore the importance of 4-Nitroindolin-2-one as a building block in drug development.
In conclusion, 4-Nitroindolin-2-one (CAS No: 61394-51-2) is a multifaceted compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for constructing bioactive molecules. Ongoing research continues to uncover new synthetic routes and pharmacological applications, reinforcing its importance in modern drug discovery efforts.
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